

benzylpenicillin impurity 11 method validation

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Compound Focus: Benzylpenicillin Impurity 11

CAS No.: 118-53-6

Cat. No.: S624159

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Introduction to Penicillin Impurity 11

In the pharmaceutical development of penicillins, controlling and quantifying process-related impurities is critical for ensuring drug safety and quality. Penicillin Impurity 11 is one such identified impurity [1].

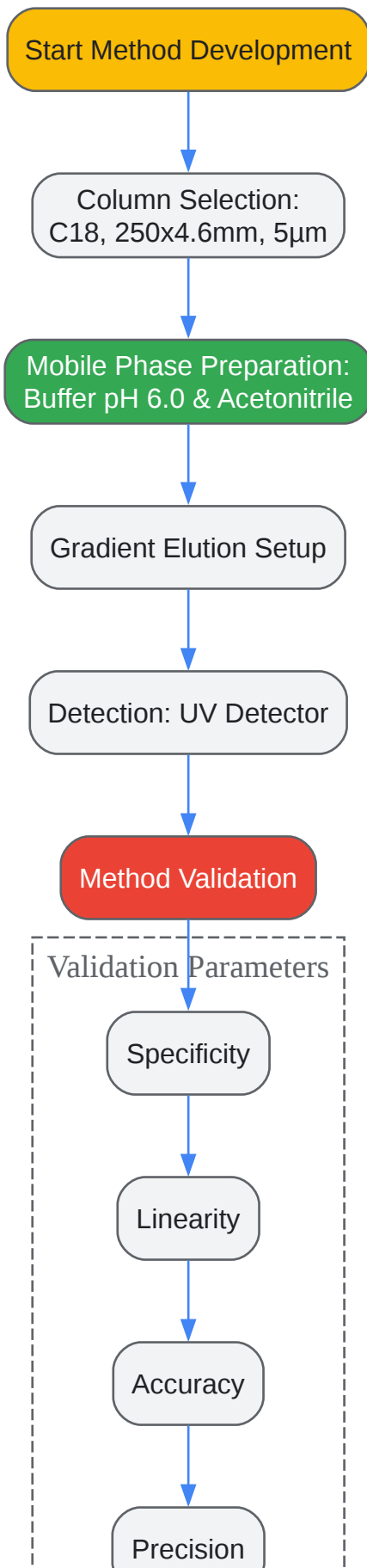
Chemical Characterization of Penicillin Impurity 11 [1]

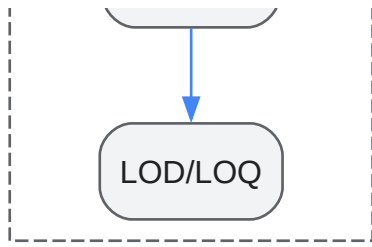
Property	Description
Chemical Name	(2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₅ S
Molecular Weight	340.4 g/mol
CAS Number	Not Assigned (NA)
SynZeal CAT No.	SZ-P016082
Status	Synthesis on demand

This impurity can be used as a reference standard during **analytical method development, method validation (AMV), and Quality Control (QC)** activities supporting the commercial production of penicillin or the submission of an Abbreviated New Drug Application (ANDA) [1].

HPLC Method Development and Validation

While a specific chromatographic method for Impurity 11 was not found, a robust and validated HPLC method for benzylpenicillin and its related substances can be adapted [2] [3]. The following workflow outlines the key stages of this process.





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Recommended HPLC Conditions

The table below summarizes the liquid chromatography conditions adapted from a published method for analyzing benzylpenicillin and its related substances [2].

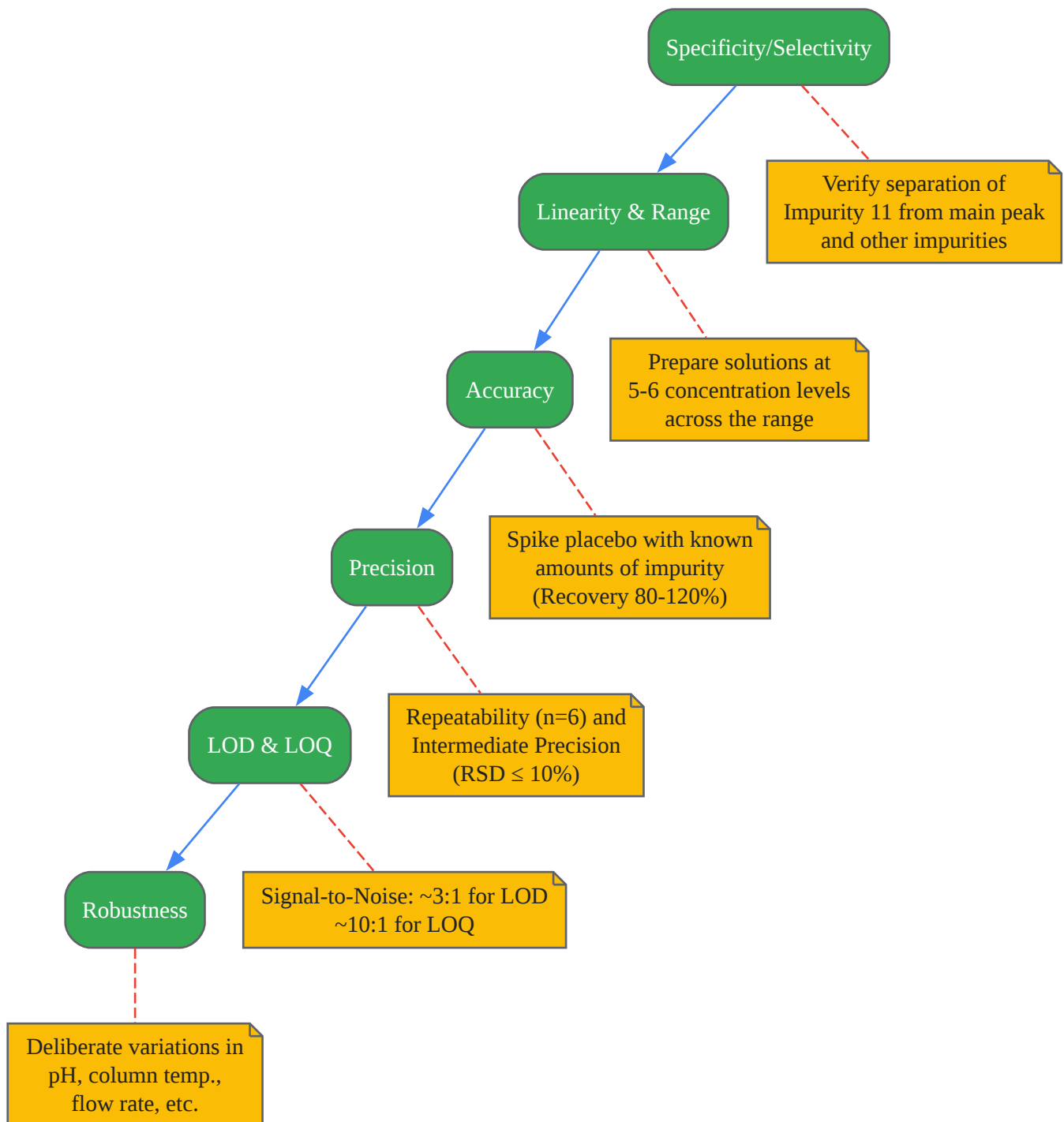
Table 1: Recommended HPLC Conditions for Related Substances Analysis

Parameter	Specification
Instrument	High-Performance Liquid Chromatograph (e.g., Waters HPLC 2695)
Column	Reverse-Phase C18 (250 mm × 4.6 mm i.d., 5 µm particle size)

| **Mobile Phase** | **A:** 0.025 M sodium phosphate dibasic + 0.02 M sodium hexanesulfonate in water, pH adjusted to 6.0 with phosphoric acid. **B:** Acetonitrile | | **Elution** | Gradient (specific gradient to be optimized) | | **Flow Rate** | 0.8 mL/min | | **Injection Volume** | To be optimized (e.g., 10-20 µL) | | **Detection** | UV-Vis or PDA Detector (wavelength to be optimized for Impurity 11) | | **Temperature** | Column compartment temperature to be controlled (e.g., 25°C) |

Protocol for Analytical Method Validation

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following protocol outlines the key validation parameters and their target criteria.



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Table 2: Target Validation Parameters and Acceptance Criteria

Validation Parameter	Protocol Description	Recommended Acceptance Criteria
Specificity/Selectivity	Inject individually: benzylpenicillin, Impurity 11, and other known impurities. Assess resolution from the main peak and from each other.	Baseline resolution ($R_s > 1.5$) between all peaks. No interference from the blank.
Linearity & Range	Prepare Impurity 11 standard solutions at a minimum of 5 concentration levels across the specified range (e.g., from LOQ to 150% of the specification limit).	Correlation coefficient ($r \geq 0.999$).
Accuracy (Recovery)	Spike a placebo matrix with known quantities of Impurity 11 at three levels (e.g., 50%, 100%, 150% of specification). Calculate % recovery.	Mean Recovery: 80–120%.

| **Precision** | **1. Repeatability:** Inject six independent preparations at 100% specification level. **2. Intermediate Precision:** Perform the repeatability study on a different day, with a different analyst and instrument. | Relative Standard Deviation (RSD) $\leq 10.0\%$ for both studies. | **LOD & LOQ** | Determine by signal-to-noise ratio (S/N) by injecting a series of diluted solutions of known concentration. | **LOD:** $S/N \approx 3:1$ | **LOQ:** $S/N \approx 10:1$ (with precision and accuracy demonstrated at this level). | **Robustness** | Deliberately vary method parameters (e.g., mobile phase pH ± 0.2 , column temperature $\pm 2^\circ\text{C}$, flow rate $\pm 10\%$). Evaluate system suitability. | System suitability criteria are met in all varied conditions. |

Application Notes for Researchers

- **Reference Standard Sourcing:** Penicillin Impurity 11 is available as a characterized impurity standard from suppliers like SynZeal and can be used for analytical development and QC applications for ANDA submissions [1].
- **Method Scope:** The HPLC method described is suitable for the assay of benzylpenicillin and the detection and quantification of known/unknown impurities and degradation products during routine analysis and stability studies [2].
- **Regulatory Compliance:** Ensure all validation activities are documented following current Good Manufacturing Practice (cGMP) principles and ICH guidelines. The interlaboratory study cited

confirms that a well-developed LC method for benzylpenicillin can yield precise and reproducible results across different laboratories [3].

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References

1. Penicillin Impurity | SynZeal 11 [synzeal.com]
2. Simple and rapid method on High Performance Liquid... [doaj.org]
3. Interlaboratory study of the analysis of benzylpenicillin by liquid... [pubmed.ncbi.nlm.nih.gov]

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